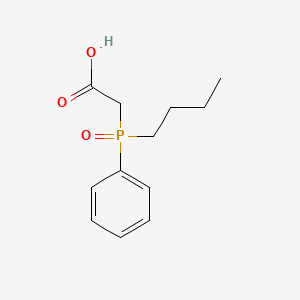
2-(Butyl(phenyl)phosphoryl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyl(phenyl)phosphoryl)acetic acid is an organophosphorus compound that features a butyl group, a phenyl group, and a phosphoryl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(phenyl)phosphoryl)acetic acid typically involves the reaction of butylphenylphosphine oxide with acetic acid derivatives. One common method is the reaction of butylphenylphosphine oxide with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and the availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butyl(phenyl)phosphoryl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Butyl(phenyl)phosphoryl)acetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Butyl(phenyl)phosphoryl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The butyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Contains a phenyl group attached to an acetic acid backbone but lacks the phosphoryl group.
Butylphosphonic acid: Contains a butyl group and a phosphonic acid moiety but lacks the phenyl group.
Diphenylphosphine oxide: Contains two phenyl groups attached to a phosphoryl group but lacks the acetic acid moiety.
Uniqueness
2-(Butyl(phenyl)phosphoryl)acetic acid is unique due to the presence of both a butyl group and a phenyl group attached to a phosphoryl group, combined with an acetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 14655-62-0 | |
Fórmula molecular |
C12H17O3P |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
2-[butyl(phenyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C12H17O3P/c1-2-3-9-16(15,10-12(13)14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |
Clave InChI |
CGCYVTZFMYCPTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


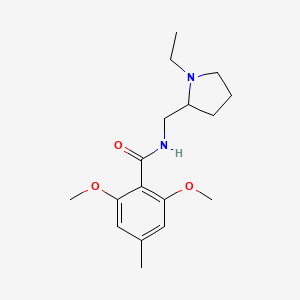
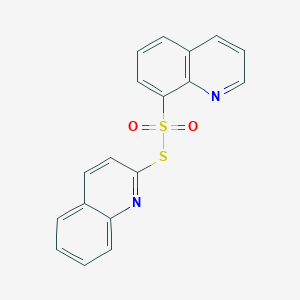
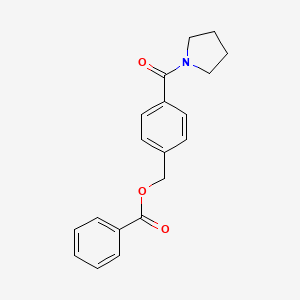
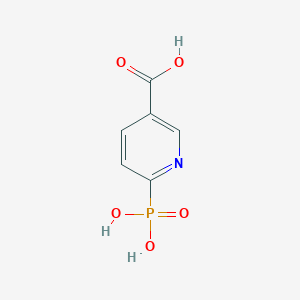


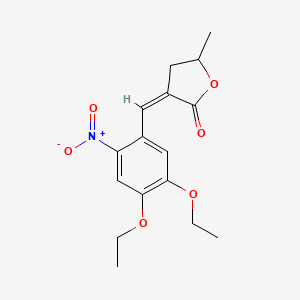

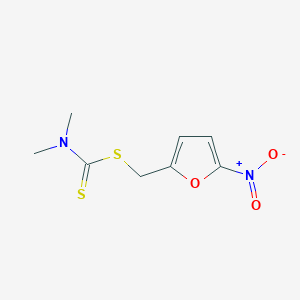
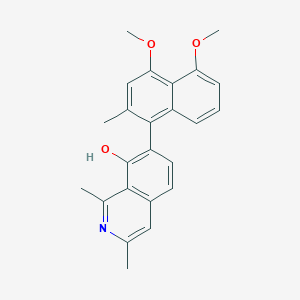
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
